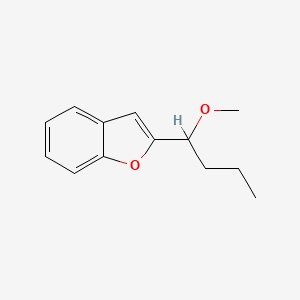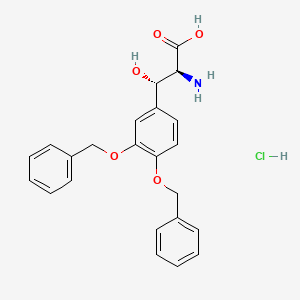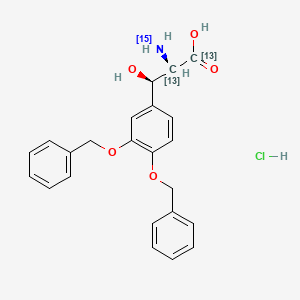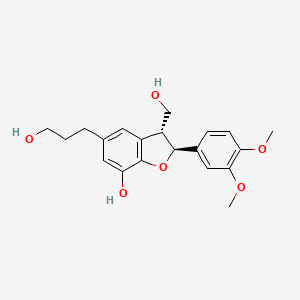![molecular formula C13H19NO4 B589482 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide CAS No. 1329610-11-8](/img/structure/B589482.png)
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is a deuterated derivative of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide typically involves the deuteration of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This process can be achieved through the use of deuterated reagents and solvents under controlled conditions. The reaction often requires a catalyst to facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to ensure the efficient and consistent incorporation of deuterium. The process must adhere to stringent quality control measures to maintain the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to investigate the biological fate of similar compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of deuterated drugs and other specialized chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide: The non-deuterated version of the compound.
3,4,5-Trimethoxyphenethylamine: A related compound with similar pharmacophore properties.
Trimethoprim: A drug containing the trimethoxyphenyl group, used as an antibiotic.
Uniqueness
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is unique due to its deuterium content, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research and therapeutic applications where isotopic labeling is beneficial .
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFNOQKGANWHD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)





![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
